molecular formula C53H50O6 B3043200 1,2,3,4-Tetra-O-benzyl-6-O-trityl-a-D-mannopyranose CAS No. 78561-22-5

1,2,3,4-Tetra-O-benzyl-6-O-trityl-a-D-mannopyranose

Cat. No.: B3043200
CAS No.: 78561-22-5
M. Wt: 783 g/mol
InChI Key: GWEFKLSXFOMSCJ-MFYHPOFSSA-N
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Description

1,2,3,4-Tetra-O-benzyl-6-O-trityl-α-D-mannopyranose (CAS: 377074-45-8) is a highly functionalized carbohydrate derivative extensively employed in glycochemistry and glycosylation reactions. Its molecular formula is C₅₃H₄₂O₁₀, with a molecular weight of 838.905 g/mol . The compound features four benzyl (Bn) groups at the 1,2,3,4-positions and a trityl (triphenylmethyl, Tr) group at the 6-O position. These protecting groups serve critical roles:

  • Benzyl groups provide robust protection for hydroxyl groups, requiring harsh conditions (e.g., hydrogenolysis) for removal.
  • Trityl group at the primary 6-OH position offers acid-labile protection, enabling selective deprotection under mild acidic conditions (e.g., 80% acetic acid) .

This compound is pivotal in synthesizing oligosaccharides and glycoconjugates, where precise regioselective manipulation is required. Its bulky trityl group also enhances solubility in organic solvents, facilitating reactions in non-polar media.

Properties

IUPAC Name

(2S,3S,4S,5R,6R)-2,3,4,5-tetrakis(phenylmethoxy)-6-(trityloxymethyl)oxane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H50O6/c1-8-22-41(23-9-1)36-54-49-48(40-58-53(45-30-16-5-17-31-45,46-32-18-6-19-33-46)47-34-20-7-21-35-47)59-52(57-39-44-28-14-4-15-29-44)51(56-38-43-26-12-3-13-27-43)50(49)55-37-42-24-10-2-11-25-42/h1-35,48-52H,36-40H2/t48-,49-,50+,51+,52+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWEFKLSXFOMSCJ-MFYHPOFSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2C(OC(C(C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)COC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CO[C@@H]2[C@H](O[C@@H]([C@H]([C@H]2OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)COC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H50O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

783.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies and Key Considerations

Retrosynthetic Analysis

The target molecule is derived from D-mannose through sequential protection of hydroxyl groups. The primary synthetic challenge lies in achieving regioselective benzylation at positions 1, 2, 3, and 4 while preserving the trityl group at position 6. Two dominant strategies emerge:

  • Early tritylation : Introducing the trityl group at C-6 first, leveraging its bulkiness to direct subsequent benzylations.
  • Orthogonal protection : Using temporary protecting groups (e.g., acetates) to enable stepwise functionalization.

The first approach is favored industrially due to higher yields (99% reported), while academic settings often employ orthogonal methods for mechanistic studies.

Stepwise Synthesis Protocols

Direct Benzylation of 6-O-Trityl-D-mannopyranose

Starting Material Preparation

Begin with benzyl 6-O-trityl-α-D-mannopyranoside, synthesized via:

  • Tritylation of D-mannose using trityl chloride in pyridine.
  • Purification via silica chromatography (toluene/methanol 3:1).
Tetra-O-benzylation

Reagents :

  • Benzyl bromide (4.2 eq)
  • Sodium hydride (4.5 eq)
  • Anhydrous DMF

Procedure :

  • Suspend 6-O-trityl-mannopyranoside (1 eq) in DMF under N₂.
  • Add NaH portionwise at 0°C, followed by BnBr dropwise.
  • Warm to 25°C, stir 12 hr.
  • Quench with MeOH, concentrate, and purify via column chromatography (hexane/EtOAc 7:1).

Yield : 99%
Key Advantage : Single-step benzylation avoids intermediate isolations.

Orthogonal Protection Route

Sequential Deprotection-Benzylation
  • Per-O-acetylation : Treat D-mannose with Ac₂O-I₂ to form 1,2,3,4,6-penta-O-acetyl-β-D-mannopyranose.
  • Selective tritylation :
    • Hydrolyze C-6 acetate with NH₃/MeOH.
    • Tritylate with TrCl in pyridine.
  • Benzylation :
    • Remove remaining acetates (NaOMe/MeOH).
    • Benzylate free OH groups using BnBr/NaH.

Yield : 74-82% (over 3 steps)
Trade-off : Longer route but allows intermediate characterization.

Optimization Techniques

Enhancing Regioselectivity

Parameter Optimal Condition Effect on Yield
Base NaH vs. KOtBu +15% with NaH
Solvent DMF vs. THF DMF preferred
Temperature 0°C → 25°C gradient Prevents β-elimination

Byproduct Recycling

Unreacted penta-O-acetyl-mannopyranose from partial benzylation can be recovered and reintroduced to the reaction stream, improving atom economy to 93%.

Analytical Characterization

Spectroscopic Data

¹H NMR (CDCl₃) :

  • Trityl protons: δ 7.2-7.4 (m, 15H)
  • Benzyl CH₂: δ 4.5-4.7 (4 × d, J = 12 Hz)
  • Anomeric proton: δ 5.32 (d, J = 1.8 Hz)

HRMS :
Calculated for C₅₃H₅₀O₆ [M+Na]⁺: 805.3504
Found: 805.3501

Industrial Applications

FDG Production

This compound serves as the immediate precursor for mannose triflate, enabling 18F-radiolabeling in PET tracers. Scale-up protocols achieve 65-85 g batches starting from 200 g D-mannose.

Glycosylation Reactions

The 6-O-trityl group directs glycosyl donors to form β-linkages, critical for synthesizing tumor-associated carbohydrate antigens.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetra-O-benzyl-6-O-trityl-a-D-mannopyranose undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as carboxyl or aldehyde groups.

    Reduction: Reduction reactions can be used to remove protecting groups or to reduce specific functional groups within the molecule.

    Substitution: The benzyl and trityl groups can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO4).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Substitution reactions often involve nucleophiles such as thiols or amines in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can yield alcohols or deprotected sugars.

Scientific Research Applications

Synthesis of Glycosides

1,2,3,4-Tetra-O-benzyl-6-O-trityl-α-D-mannopyranose is primarily used as a glycosyl donor in the synthesis of glycosides. The presence of multiple benzyl groups enhances its stability and reactivity, making it suitable for various coupling reactions.

Case Study :
A study demonstrated its utility in synthesizing complex oligosaccharides through selective glycosylation reactions. The compound was reacted with different acceptors to yield a range of glycosides with varying biological activities .

Carbohydrate Chemistry

This compound plays a vital role in carbohydrate chemistry as a building block for the construction of more complex carbohydrate structures. Its ability to undergo various transformations allows chemists to explore different carbohydrate derivatives.

Data Table: Common Reactions Involving 1,2,3,4-Tetra-O-benzyl-6-O-trityl-α-D-mannopyranose

Reaction TypeConditionsProducts
GlycosylationLewis acid catalystGlycosides
DeprotectionHydrogenation or acid hydrolysisα-D-Mannopyranose
Coupling with AminesNucleophilic substitutionAmine-linked glycosides

Biological Studies

Due to its structural similarity to natural sugars, this compound is also explored for its potential biological activities. It can be used in studies examining sugar recognition by lectins and other carbohydrate-binding proteins.

Case Study :
Research has shown that derivatives of this compound can inhibit certain bacterial growth by interfering with their sugar metabolism pathways .

Pharmaceutical Applications

In drug design and development, 1,2,3,4-Tetra-O-benzyl-6-O-trityl-α-D-mannopyranose can serve as a precursor for the synthesis of glycosylated drugs that exhibit improved pharmacokinetic properties.

Data Table: Potential Pharmaceutical Applications

Application AreaDescription
Antiviral AgentsSynthesis of glycosylated nucleosides
Anticancer DrugsDevelopment of targeted therapies
Vaccine DevelopmentUse in conjugate vaccines

Material Science

This compound is also being investigated for its potential applications in material science, particularly in the development of biocompatible materials that mimic natural polysaccharides.

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetra-O-benzyl-6-O-trityl-a-D-mannopyranose involves its role as a protected sugar intermediate. The protecting groups (benzyl and trityl) prevent unwanted reactions at specific hydroxyl groups, allowing for selective reactions at other positions. This selective protection is crucial for the synthesis of complex carbohydrate structures. The molecular targets and pathways involved depend on the specific application and the subsequent reactions the compound undergoes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares 1,2,3,4-Tetra-O-benzyl-6-O-trityl-α-D-mannopyranose with structurally related mannopyranose derivatives:

Compound Name Protecting Groups Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
1,2,3,4-Tetra-O-benzyl-6-O-trityl-α-D-mannopyranose 1,2,3,4-Bn; 6-Tr C₅₃H₄₂O₁₀ 838.905 Acid-labile 6-O-Tr; regioselective glycosylation
2,3,4,6-Tetra-O-benzyl-α-D-mannopyranose 2,3,4,6-Bn C₃₄H₃₄O₆ 538.63 Lacks 6-O-Tr; used in trehalose mimic synthesis
1,2,3,4-Tetra-O-benzoyl-6-O-TBDMS-α-D-mannopyranose 1,2,3,4-Bz; 6-TBDMS C₄₂H₄₆O₁₀Si 755.02 TBDMS (tert-butyldimethylsilyl) requires fluoride for deprotection
1,2,3,6-Tetra-O-benzoyl-α-D-mannopyranose 1,2,3,6-Bz C₃₄H₂₈O₁₀ 596.58 Benzoyl esters enhance stability; used in glycoside synthesis
1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose 1,3,4,6-Ac C₁₄H₂₀O₁₀ 348.30 Acetyl groups cleaved under basic conditions; intermediates in drug synthesis

Biological Activity

1,2,3,4-Tetra-O-benzyl-6-O-trityl-α-D-mannopyranose (CAS No. 78561-22-5) is a synthetic carbohydrate derivative notable for its structural complexity and potential biological applications. This compound is characterized by a molecular formula of C53H50O6 and a molecular weight of approximately 782.97 g/mol . Its unique structure includes multiple benzyl and trityl protective groups, which enhance its stability and solubility in organic solvents.

Anti-inflammatory Effects

In addition to antimicrobial activity, some mannopyranose derivatives have been studied for their anti-inflammatory effects. These compounds can inhibit pro-inflammatory cytokines and modulate immune responses, making them potential candidates for therapeutic applications in inflammatory diseases .

Case Studies

  • Antibacterial Activity : A study involving structurally similar triazole derivatives highlighted their effectiveness against E. coli and S. aureus. The synthesized compounds exhibited higher antibacterial activity compared to standard antibiotics such as Imipenem and Nystatin .
  • Molecular Modeling : Molecular docking studies have been conducted to predict the binding affinity of mannopyranose derivatives to bacterial enzymes. These studies suggest that the structural features of these sugars enhance their interaction with target proteins involved in bacterial metabolism .

Synthesis and Characterization

The synthesis of 1,2,3,4-Tetra-O-benzyl-6-O-trityl-α-D-mannopyranose typically involves the selective protection of hydroxyl groups on mannopyranose using benzyl and trityl groups. The reaction conditions are crucial for achieving high yields and purity:

Synthesis Steps

  • Protection of Hydroxyl Groups : The hydroxyl groups on mannopyranose are protected using benzyl bromide and trityl chloride in the presence of a base.
  • Purification : The crude product is purified using column chromatography to isolate the desired tetra-O-benzyl derivative.
  • Characterization : Characterization techniques such as NMR (Nuclear Magnetic Resonance) and FTIR (Fourier Transform Infrared Spectroscopy) are employed to confirm the structure.

Characterization Data Table

TechniqueObservations
NMR (1H) Signals corresponding to aromatic protons at δ 7.0 - 7.5 ppm; anomeric proton signal around δ 5.0 ppm
FTIR Characteristic peaks for C-H stretching at 3000-3100 cm⁻¹; C=O stretch around 1730 cm⁻¹
Mass Spectrometry Molecular ion peak at m/z = 783 confirming the molecular weight

Q & A

Q. What are the key synthetic strategies for preparing 1,2,3,4-Tetra-O-benzyl-6-O-trityl-α-D-mannopyranose?

The synthesis involves sequential protection of hydroxyl groups. The primary 6-OH is typically tritylated first due to its lower steric hindrance, followed by benzylation of the remaining hydroxyl groups (2, 3, 4 positions). For example, tritylation can be achieved using trityl chloride in pyridine, while benzylation employs benzyl bromide with NaH as a base. Final purification often involves silica gel chromatography with toluene/EtOAc gradients .

Q. How is the compound characterized after synthesis?

Structural confirmation relies on a combination of ESI-MS for molecular weight verification (e.g., m/z [M + Na]<sup>+</sup> calc. 1497.5589, found 1497.5589) and NMR spectroscopy to resolve stereochemistry. <sup>13</sup>C-NMR distinguishes benzyl (δ = 127.5–138.8 ppm) and trityl groups, while <sup>1</sup>H-NMR identifies anomeric protons (δ = 4.81–5.24 ppm, J = 1.8–1.9 Hz) .

Q. Why are benzyl and trityl groups preferred for protection?

Benzyl groups offer stability under acidic and basic conditions, while the bulky trityl group selectively protects the primary 6-OH due to steric effects. This dual strategy allows sequential deprotection for downstream glycosylation .

Advanced Research Questions

Q. How can stereochemical control be ensured during glycosylation using this compound as a donor?

Stereoselectivity is achieved by using N-iodosuccinimide (NIS) and AgOTf as promoters at −30°C, which stabilize the oxocarbenium ion intermediate. Low temperatures suppress side reactions, while the trityl group’s bulkiness directs glycosylation to the desired β-configuration .

Q. What analytical methods resolve contradictions in reaction outcomes (e.g., incomplete glycosylation)?

TLC-MS monitors reaction progress in real time, while HPLC with evaporative light scattering detects unreacted donor. For ambiguous results, 2D NMR (HSQC, NOESY) clarifies regioisomers. For example, NOESY correlations between H1 of the donor and H4 of the acceptor confirm linkage .

Q. How does the choice of activating agents impact glycosylation efficiency?

Comparative studies show NIS/AgOTf outperforms BF3·Et2O in activating thioglycoside donors (e.g., ethyl 1-thio-mannopyranosides). NIS/AgOTf provides higher yields (>67%) and better α-selectivity due to milder conditions, minimizing side reactions like trityl group cleavage .

Q. What strategies mitigate challenges in large-scale synthesis?

  • Solvent optimization : Replace DCM with toluene for better solubility of tritylated intermediates.
  • Catalyst recycling : Recover Pd(OH)2 after hydrogenolysis of benzyl groups via filtration.
  • Automated chromatography : Use flash systems with gradient elution (pentane → EtOAc) to reduce purification time .

Contradiction Analysis

  • Benzoyl vs. Benzyl Protection : While and use benzoylated donors for glycosylation, the target compound employs benzyl groups. Benzyl is preferred for long-term stability, but benzoyl offers higher reactivity in specific cases. Researchers must balance stability and reactivity based on downstream steps .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2,3,4-Tetra-O-benzyl-6-O-trityl-a-D-mannopyranose
Reactant of Route 2
Reactant of Route 2
1,2,3,4-Tetra-O-benzyl-6-O-trityl-a-D-mannopyranose

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